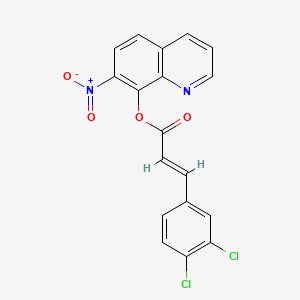
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is a complex organic compound that belongs to the class of quinoline derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate typically involves the functionalization of the quinoline scaffold. One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline derivative can then be further functionalized through various reactions, such as nitration and esterification, to obtain the desired compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . Additionally, the quinoline scaffold can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and quinacrine . These compounds share the quinoline scaffold but differ in their functional groups and specific biological activities.
Uniqueness
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the dichlorophenyl moiety enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
特性
CAS番号 |
29002-20-8 |
|---|---|
分子式 |
C18H10Cl2N2O4 |
分子量 |
389.2 g/mol |
IUPAC名 |
(7-nitroquinolin-8-yl) (E)-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C18H10Cl2N2O4/c19-13-6-3-11(10-14(13)20)4-8-16(23)26-18-15(22(24)25)7-5-12-2-1-9-21-17(12)18/h1-10H/b8-4+ |
InChIキー |
YTNGNUNLQXFJAN-XBXARRHUSA-N |
異性体SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)N=C1 |
正規SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


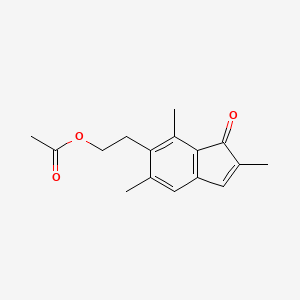

![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
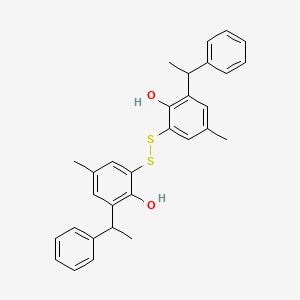
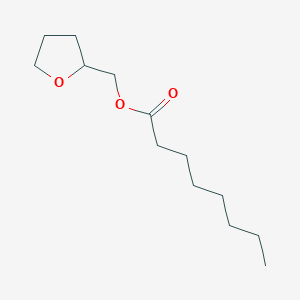
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
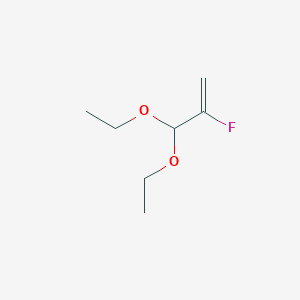
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
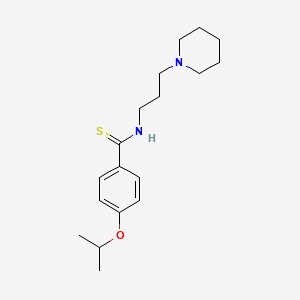
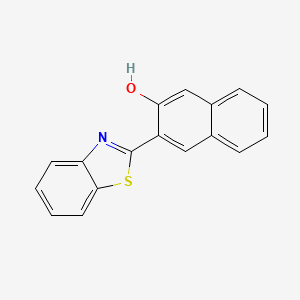

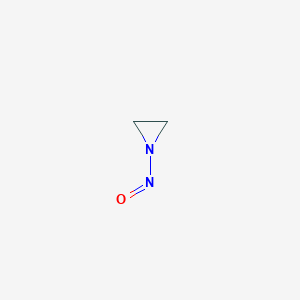
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
